(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide
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Overview
Description
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide is a chiral organic compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopropane ring with two carbohydrazide groups, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors followed by the introduction of carbohydrazide groups. One common method involves the reaction of 3-methylcyclopropane-1,2-dicarboxylic acid with hydrazine under controlled conditions to yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for designing biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-diaminocyclohexane: Another chiral compound with similar structural features but different functional groups.
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Shares the cyclopropane ring but has different substituents.
Uniqueness
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide is unique due to its specific combination of a cyclopropane ring and carbohydrazide groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
119945-24-3 |
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Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(1S,2S)-3-methylcyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C6H12N4O2/c1-2-3(5(11)9-7)4(2)6(12)10-8/h2-4H,7-8H2,1H3,(H,9,11)(H,10,12)/t3-,4-/m0/s1 |
InChI Key |
PXPOBFBMSHYEPH-IMJSIDKUSA-N |
Isomeric SMILES |
CC1[C@@H]([C@H]1C(=O)NN)C(=O)NN |
Canonical SMILES |
CC1C(C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
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